

Independent Verification of NI-57 Binding Affinity: A Comparative Guide

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Compound of Interest		
Compound Name:	NI 57	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification of the binding affinity of NI-57, a selective inhibitor of the BRPF (Bromodomain and PHD Finger-containing) protein family. The data presented here is compiled from both supplier-provided information and independent academic research, offering a comprehensive overview for researchers in epigenetics and drug discovery. We also compare NI-57 to other known BRPF inhibitors to provide context for its potency and selectivity.

Comparative Binding Affinity of BRPF Inhibitors

The following table summarizes the binding affinities (Kd and IC50 values) of NI-57 and other selective BRPF inhibitors. Lower values indicate higher potency.



Compound	Target(s)	Kd (nM)	IC50 (nM)	Assay Method(s)	Source
NI-57	BRPF1B, BRPF2, BRPF3	31 (BRPF1B), 108 (BRPF2), 408 (BRPF3)	114	Isothermal Titration Calorimetry (ITC), ALPHAscree n	[1][2]
OF-1	BRPF1B, BRPF2, BRPF3	100 (BRPF1B), 500 (BRPF2), 2400 (BRPF3)	270	ALPHAscree n	[1]
PFI-4	BRPF1B	13	172	ALPHAscree n	[1]
GSK5959	BRPF1B	pKd = 8.0	pIC50 = 7.1	Not Specified	[1]
GSK6853	BRPF1	0.31	7.9	BROMOscan, TR-FRET	

^{*}pKd and pIC50 are logarithmic scale representations of Kd and IC50.

Experimental Protocols Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

Isothermal Titration Calorimetry is a gold-standard biophysical technique used to measure the heat changes that occur during a binding event, allowing for the direct determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) .[3]

Principle: A solution of the ligand (e.g., NI-57) is titrated into a solution of the protein (e.g., BRPF1B bromodomain) at a constant temperature. The heat released or absorbed upon binding is measured by a sensitive microcalorimeter. The resulting data is plotted as heat



change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters.

General Protocol:

- Protein and Ligand Preparation:
 - The BRPF bromodomain protein is expressed and purified to homogeneity.
 - The protein is extensively dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
 - The inhibitor (e.g., NI-57) is dissolved in the same ITC buffer. The final concentration of DMSO, if used for solubilization, should be kept low and matched in both protein and ligand solutions.
 - The concentrations of the protein and ligand are accurately determined.

• ITC Experiment Setup:

- \circ The sample cell is filled with the BRPF bromodomain solution (typically at a concentration of 10-50 μ M).
- The injection syringe is filled with the inhibitor solution (typically at a concentration 10-20 fold higher than the protein).
- The system is allowed to equilibrate to the desired experimental temperature (e.g., 25°C).

Titration:

- A series of small, sequential injections of the inhibitor solution into the protein solution are performed.
- The heat change for each injection is measured.
- Control experiments, such as injecting the inhibitor into the buffer alone, are performed to account for the heat of dilution.

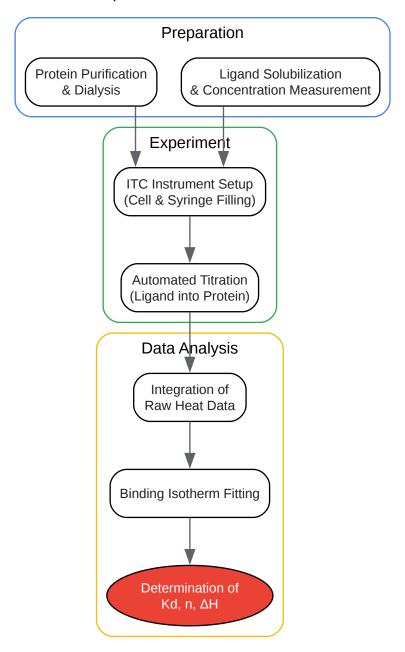


- Data Analysis:
 - The raw data is integrated to obtain the heat change per injection.
 - The heat of dilution is subtracted from the experimental data.
 - The resulting binding isotherm is fitted to an appropriate binding model (e.g., a one-site binding model) using software such as MicroCal Origin to determine the Kd, stoichiometry, and enthalpy of binding.

Visualizations



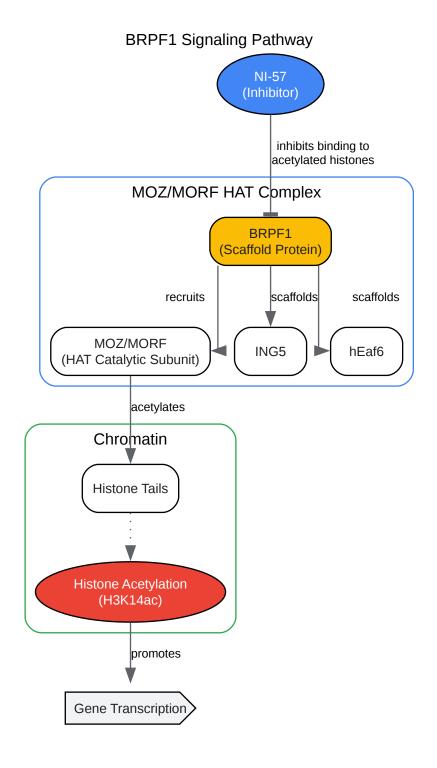
Experimental Workflow for ITC



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Caption: Workflow for determining binding affinity using Isothermal Titration Calorimetry.





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Caption: BRPF1's role in the MOZ/MORF histone acetyltransferase complex.



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